molecular formula C26H22F2N2O4S B2449712 6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892761-43-2

6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2449712
CAS RN: 892761-43-2
M. Wt: 496.53
InChI Key: LFGPTGPYHFONRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry. This compound is known for its unique structural features and has been reported to exhibit a wide range of biological activities.

Scientific Research Applications

Antibacterial Applications

Linezolid Synthesis: The compound serves as an intermediate in the synthesis of linezolid, a synthetic antibiotic used to treat serious infections caused by gram-positive bacteria that are resistant to other antibiotics. Linezolid is active against pathogens such as streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) . The improved synthetic process involves only four steps, resulting in high purity and a 90% yield. Notably, this method avoids sensitive intermediates, making it industrially viable .

Fluorescent Materials

Single-Benzene-Based Fluorophores: The compound’s fluorine substitution and aromatic structure make it interesting for fluorescent materials. Researchers have explored single-benzene-based fluorophores (SBBFs) extensively. These molecules exhibit unique photophysical properties, including high quantum yields and excellent photostability. While specific studies on our compound are limited, its potential as an SBBF warrants further investigation .

Photodynamic Therapy

Photosensitizers: The compound’s aromatic structure and fluorine atoms make it an interesting candidate for photodynamic therapy (PDT). PDT involves using light-activated photosensitizers to selectively destroy cancer cells or pathogens. Our compound’s potential as a photosensitizer merits further exploration.

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O4S/c27-19-6-4-5-18(13-19)16-30-17-25(35(32,33)20-7-2-1-3-8-20)26(31)21-14-22(28)24(15-23(21)30)29-9-11-34-12-10-29/h1-8,13-15,17H,9-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPTGPYHFONRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(3-fluorobenzyl)-7-morpholino-3-(phenylsulfonyl)quinolin-4(1H)-one

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